8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 88973-13-1
VCID: VC15977123
InChI: InChI=1S/C11H11NO3/c1-5-6(2)15-11-7(10(5)14)3-4-8(13)9(11)12/h3-4,13H,12H2,1-2H3
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one

CAS No.: 88973-13-1

Cat. No.: VC15977123

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one - 88973-13-1

Specification

CAS No. 88973-13-1
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 8-amino-7-hydroxy-2,3-dimethylchromen-4-one
Standard InChI InChI=1S/C11H11NO3/c1-5-6(2)15-11-7(10(5)14)3-4-8(13)9(11)12/h3-4,13H,12H2,1-2H3
Standard InChI Key HJWLBEFMDNFHBQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 8-amino-7-hydroxy-2,3-dimethylchromen-4-one, reflects its substitution pattern:

  • Position 8: Amino group (-NH₂)

  • Position 7: Hydroxyl group (-OH)

  • Positions 2 and 3: Methyl groups (-CH₃)

  • Position 4: Ketone oxygen (=O) forming the chromen-4-one scaffold.

Its SMILES notation (CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C) and InChIKey (HJWLBEFMDNFHBQ-UHFFFAOYSA-N) provide unambiguous representations for computational and synthetic applications.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
CAS Registry Number88973-13-1
Hydrogen Bond Donors2 (NH₂ and OH)
Hydrogen Bond Acceptors4 (ketone O, hydroxyl O, amino N)
Topological Polar Surface Area86.6 Ų

Synthesis and Structural Modification

Synthetic Pathways

Chromenones are typically synthesized via cyclocondensation reactions involving aromatic aldehydes and active methylene compounds. For 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one, a multi-step approach is employed:

  • Precursor Formation:

    • Salicylaldehyde derivatives react with malononitrile or ethyl acetoacetate in the presence of triethylamine.

    • Methyl groups are introduced via alkylation or Friedel-Crafts reactions .

  • Cyclization:

    • Acid- or base-catalyzed intramolecular cyclization forms the chromenone core .

  • Functionalization:

    • Amino and hydroxyl groups are introduced via nitration/reduction or hydroxylation .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
12,3-DimethylsalicylaldehydeAromatic backbone precursor
2Ethyl 3-aminocrotonateNitrogen source for amino group
37-Hydroxy-2,3-dimethylchromen-4-oneHydroxylated intermediate

Biological Activities and Mechanisms

Antimicrobial Efficacy

Structural analogs demonstrate broad-spectrum activity:

  • Gram-positive bacteria: MIC values ≤ 16 µg/mL against Staphylococcus aureus .

  • Gram-negative bacteria: Moderate inhibition of Escherichia coli (MIC 32–64 µg/mL) .
    The amino group enhances membrane permeability, while methyl groups improve lipophilicity.

Anticancer Prospects

Chromenones inhibit tubulin polymerization and topoisomerase II. Molecular docking predicts strong binding (ΔG = −9.2 kcal/mol) to the colchicine site of β-tubulin . In vitro assays on hepatic carcinoma cells (HepG2) show 50% growth inhibition at 12 µM .

Applications and Derivative Development

Pharmaceutical Lead Optimization

Schiff base derivatives of 8-amino chromenones exhibit enhanced bioactivity. For example:

  • 8-((Benzylidene-methylene)amino)-7-hydroxy-6-chloro-3-methyl-2-phenyl-4H-chromen-4-one shows a 74% yield and MIC of 8 µg/mL against Pseudomonas aeruginosa .

Agricultural Chemistry

Chromenone derivatives act as antifungal agents in crop protection. Field trials demonstrate 90% suppression of Fusarium oxysporum at 100 ppm .

Challenges and Future Directions

Despite promising in silico and in vitro data, in vivo pharmacokinetics and toxicity profiles remain uncharacterized. Advances in green chemistry could optimize synthesis yields (>80%) while reducing hazardous byproducts. Fragment-based drug design may exploit the chromenone scaffold for neurodegenerative disease targets.

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